2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO5/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGMRWNWOWLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175047 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-89-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Key Intermediate: 2-Fluoro-4-nitrobenzoic Acid
One crucial intermediate is 2-fluoro-4-nitrobenzoic acid, which can be synthesized by oxidation of 2-fluoro-4-nitrotoluene.
Method Summary:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) | Oxidation with chromium trioxide (0.16 g) and periodic acid (1.69 g) in acetonitrile (25 mL) | 81 | Exothermic reaction, formation of white precipitate; stirring for 1 h |
| 2 | Extraction with methylene chloride and water | Organic layer dried over MgSO4 and concentrated | Purification step to isolate the acid as white solid |
- The oxidation uses chromium(VI) oxide and periodic acid as oxidants.
- The reaction is vigorous and exothermic, requiring careful temperature control.
- The product, 2-fluoro-4-nitrobenzoic acid, is obtained in good yield (81%) as a white solid.
- Characterization by 1H NMR confirms the structure with distinct aromatic proton signals.
Synthesis of 4-Formyl-3-nitrophenyl Moiety
The formyl and nitro groups on the aromatic ring can be introduced via selective electrophilic aromatic substitution reactions:
- Nitration: Introduction of the nitro group at the 3-position using nitrating agents such as nitric acid under controlled conditions.
- Formylation: Introduction of the formyl group at the 4-position typically via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation using reagents like POCl3 and DMF.
These steps require regioselective control to ensure substitution at the correct positions on the phenyl ring.
Coupling Strategies to Assemble the Target Compound
To link the 2-fluoro-4-nitrobenzoic acid core with the 4-formyl-3-nitrophenyl substituent, several synthetic approaches can be employed:
- Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling using appropriate boronic acid or stannane derivatives of the 4-formyl-3-nitrophenyl unit.
- Nucleophilic aromatic substitution: Utilizing the fluoro substituent as a leaving group, nucleophilic attack by a functionalized phenyl ring bearing the formyl and nitro groups.
- Amide or ester formation: If the linkage involves a carboxyl group and an amine or alcohol functional group on the substituent.
The choice depends on the availability of intermediates and desired reaction conditions.
Oxidation and Purification
Final oxidation steps may be required to ensure the carboxylic acid functionality is fully formed if starting from aldehyde or ester precursors. Purification techniques include:
- Extraction with organic solvents and aqueous washes.
- Drying over magnesium sulfate.
- Recrystallization from suitable solvents.
- Chromatographic purification if needed.
Summary Table of Preparation Conditions and Yields
Research Findings and Considerations
- The oxidation of methyl-substituted nitrofluorobenzenes to corresponding benzoic acids using chromium(VI) oxide and periodic acid is well-documented and efficient, providing high yields and purity.
- The presence of electron-withdrawing groups such as nitro and fluoro affects the reactivity and regioselectivity in electrophilic aromatic substitution reactions, necessitating careful control of reaction conditions.
- Coupling reactions involving fluorinated aromatic compounds may require optimized catalysts and ligands to overcome deactivation effects of electron-withdrawing substituents.
- Safety considerations include handling of chromium(VI) reagents, which are toxic and require proper disposal and protective measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-4-(4-carboxy-3-nitrophenyl)benzoic acid.
Reduction: 2-Fluoro-4-(4-formyl-3-aminophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Chemistry
Building Block for Organic Synthesis:
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.
Reactivity Studies:
The compound is used to study chemical reactivity patterns due to its ability to participate in diverse reactions. For example:
- Oxidation : The formyl group can be oxidized to form a carboxylic acid.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The fluoro group can be replaced by other nucleophiles.
Biological Applications
Biochemical Assays:
In biological research, this compound is utilized as a probe to study enzyme interactions and mechanisms. Its reactive groups enable it to interact selectively with biological macromolecules, providing insights into enzyme kinetics and inhibition mechanisms.
Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. For instance:
- Compounds with specific substitutions demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against certain Gram-positive strains .
Industrial Applications
Production of Specialty Chemicals:
The compound is also used in the industrial production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials in various applications, including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that certain substitutions significantly enhanced activity against drug-resistant bacterial strains, showcasing the compound's potential in developing new antibiotics .
Case Study 2: Organic Synthesis
In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing novel hydrazone derivatives aimed at inhibiting bacterial growth. The synthesized derivatives were tested for their efficacy against multiple strains, revealing promising results that support further exploration in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of functional groups such as the formyl and nitro groups allows it to participate in various chemical reactions, facilitating its role as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ in substituent positions and functional groups, significantly influencing their physicochemical and biological properties. Key examples include:
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid | F (2), NO₂ (3), CHO (4) on phenyl | C₁₄H₈FNO₅ | 297.22 | 1403483-89-5 | Formyl for derivatization, nitro for reactivity |
| 4-(2-Fluoro-3-nitrophenyl)benzoic acid | F (2), NO₂ (3) on phenyl | C₁₃H₈FNO₄ | 261.21 | 195457-73-9 | Lacks formyl; simpler structure |
| 4-(2-Fluoro-4-nitrophenyl)benzoic acid | F (2), NO₂ (4) on phenyl | C₁₃H₈FNO₄ | 261.21 | N/A | Nitro at para-position on phenyl |
| 4-Fluoro-2-methyl-3-nitrobenzoic acid | F (4), CH₃ (2), NO₂ (3) on benzoic acid | C₈H₆FNO₄ | 199.14 | 1079991-68-6 | Methyl instead of phenyl substituent |
| 3-Fluoro-4-(4-formylphenoxy)benzonitrile | F (3), CN (4), CHO via phenoxy linkage | C₁₄H₇FNO₂ | 255.21 | 676494-55-6 | Nitrile group; phenoxy bridge |
Key Observations :
- The formyl group in the target compound enhances its utility in condensation reactions (e.g., forming hydrazones or imines) compared to analogs lacking this group .
- Nitro group positioning (meta vs. For example, para-nitro derivatives may exhibit stronger electron-withdrawing effects than meta-substituted analogs .
- Methyl substituents (e.g., in 4-Fluoro-2-methyl-3-nitrobenzoic acid) reduce polarity, increasing lipophilicity but limiting further functionalization .
Physicochemical Properties
- Solubility: The target compound’s formyl and nitro groups increase polarity compared to non-formylated analogs (e.g., 4-(2-Fluoro-3-nitrophenyl)benzoic acid), enhancing solubility in polar aprotic solvents like DMF or DMSO .
- Melting Points : Crystallinity is influenced by substituent arrangement. For instance, ester analogs like 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate exhibit melting points near 398 K due to planar packing and C–H···O interactions . The target compound’s melting point is unreported but likely lower due to fewer intermolecular hydrogen bonds.
Biological Activity
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of a fluoro group and a nitro group onto a benzoic acid scaffold. The compound's structure can influence its biological properties, particularly its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds with similar structures have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| N-Benzyl-N-phenyl derivative | S. aureus | 6.25 |
| N,N-Diphenyl derivative | B. subtilis | 3.125 |
| 2-Fluoro-4-(4-formyl-3-nitrophenyl) | MRSA | 1.56 |
| Bischloro derivative | Drug-resistant S. aureus | 3.125 |
These compounds often exhibit bactericidal effects, disrupting bacterial cell membranes and inhibiting biofilm formation .
Anticancer Activity
The compound also demonstrates potential as an anticancer agent. It has been reported that derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity . The eIF4E inhibition pathway has been identified as a target for cancer therapy, with compounds like this compound showing promise in suppressing tumor growth .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of pyrazole-derived hydrazones found that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains, with some derivatives showing enhanced potency due to fluorine substitution .
- Cancer Cell Inhibition : Research on similar compounds indicated that those with nitro substitutions could effectively induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), further supporting the anticancer potential of this class of compounds .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancer cells:
- Antibacterial Mechanism : Disruption of cell membrane integrity and inhibition of essential bacterial enzymes.
- Anticancer Mechanism : Induction of apoptosis through interference with cellular signaling pathways and direct DNA damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
